molecular formula C15H15F3N2O B1414988 N~1~-(4-methoxybenzyl)-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 780010-41-5

N~1~-(4-methoxybenzyl)-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1414988
CAS No.: 780010-41-5
M. Wt: 296.29 g/mol
InChI Key: RVIJENAVOXRMNZ-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with a methoxy group and a trifluoromethyl group, as well as an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Benzene Derivatives: Starting from benzene derivatives, the compound can be synthesized by introducing the trifluoromethyl group through electrophilic aromatic substitution reactions.

  • Amine Functionalization: The amine group can be introduced through nitration followed by reduction processes.

  • Methoxy Group Introduction: The methoxy group can be introduced using methylation reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may involve multiple steps, including purification and crystallization.

Chemical Reactions Analysis

Types of Reactions: N1-(4-methoxybenzyl)-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction can yield amines or alcohols.

  • Substitution Products: Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its fluorescence properties make it useful in imaging techniques.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting specific diseases. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N1-(4-methoxybenzyl)-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 4-Methoxybenzylamine: Similar in structure but lacks the trifluoromethyl group.

  • 4-(Trifluoromethyl)benzene-1,2-diamine: Similar but lacks the methoxybenzyl group.

  • N: 1 -(4-methoxybenzyl)aniline: Similar but has a different amine group.

Uniqueness: N1-(4-methoxybenzyl)-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the combination of the methoxybenzyl and trifluoromethyl groups, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-21-12-5-2-10(3-6-12)9-20-14-7-4-11(8-13(14)19)15(16,17)18/h2-8,20H,9,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIJENAVOXRMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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